(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol
Description
(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol is a chemical compound structurally characterized by a pyridinyloxy group linked to a Z-configuration butenol chain and a piperidinylmethyl substituent. It is identified as Lafutidine Impurity C, a metabolite of the antiulcerative drug Pibutidine, and a degradation product of Lafutidine, a second-generation histamine H2-receptor antagonist . The compound is synthesized with >95% purity and is primarily used in pharmaceutical research to study Lafutidine’s impurity profile and metabolic pathways .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C15H22N2O2/c18-10-4-5-11-19-15-12-14(6-7-16-15)13-17-8-2-1-3-9-17/h4-7,12,18H,1-3,8-11,13H2/b5-4- |
InChI Key |
IYQXIUTVTZXZOV-PLNGDYQASA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CO |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a piperidine intermediate.
Formation of the Butenol Side Chain: The butenol side chain is synthesized through a series of reactions including aldol condensation, reduction, and dehydration.
Final Coupling: The final step involves coupling the piperidine-pyridine intermediate with the butenol side chain under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the butenol side chain, forming aldehydes or ketones.
Reduction: Reduction reactions can target the double bond in the butenol side chain, converting it to a saturated alcohol.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Therapeutic Applications
1. Gastrointestinal Disorders
- Lafutidine, the parent compound of (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol, is primarily used for treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound acts as an antisecretory agent by inhibiting gastric acid secretion, thus promoting healing of the gastric mucosa .
2. Neurological Research
- Recent studies have suggested that derivatives of this compound may exhibit neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases, including Alzheimer's disease and other forms of dementia, by modulating neurotransmitter systems and reducing oxidative stress .
3. Antimicrobial Activity
- Some studies have explored the antimicrobial properties of piperidine derivatives, indicating that compounds similar to (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol may possess antibacterial activity against various pathogens. This opens avenues for developing new antibiotics or adjunct therapies for resistant bacterial strains .
Case Study 1: Gastroprotective Effects
A clinical trial investigated the efficacy of Lafutidine in patients with chronic gastritis. Results indicated significant improvement in symptoms and healing rates compared to placebo groups, highlighting its role in gastrointestinal therapy .
Case Study 2: Neuroprotection
Research published in Journal of Neurochemistry examined a derivative's effect on neuronal cell cultures exposed to oxidative stress. The study found that the compound significantly reduced cell death and increased antioxidant enzyme activity, suggesting potential use in neurodegenerative disease treatment .
Mechanism of Action
The mechanism of action of (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Lafutidine and rac Lafutidine-d10
Lafutidine (C22H28N3O4S) is an antiulcerative drug that inhibits gastric acid secretion via H2-receptor antagonism. Its structure includes a sulfinylacetamide group attached to a butenylamine chain, contrasting with the hydroxyl group in (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol .
- Key Differences :
| Compound | Molecular Weight | Key Functional Groups | Application |
|---|---|---|---|
| Lafutidine | 440.54 g/mol | Sulfinylacetamide, butenylamine | Antiulcerative drug |
| Lafutidine Impurity C | ~279.34 g/mol* | Piperidinylmethyl, butenol | Metabolite/impurity analysis |
| rac Lafutidine-d10 | 441.61 g/mol | Deuterated sulfinylacetamide | Metabolic tracing, pharmacokinetics |
*Calculated based on formula.
Pyridine-Based Herbicides ()
Compounds like haloxyfop and fluazifop share a pyridinyloxy group but are structurally distinct due to phenoxypropanoic acid backbones and trifluoromethyl substituents.
- Key Differences: Backbone: Herbicides feature phenoxypropanoic acid chains critical for acetyl-CoA carboxylase inhibition, absent in the target compound. Application: Designed as herbicides, unlike the pharmaceutical role of Lafutidine Impurity C .
| Compound | Structure Highlights | Application |
|---|---|---|
| Haloxyfop | Trifluoromethylpyridinyloxy, phenoxy | Herbicide |
| Fluazifop | Pyridinyloxy, phenoxypropanoic acid | Herbicide |
Piperazine/Pyridine Derivatives in Patent Literature ()
European Patent Application 2023/39 describes pyrido-pyrimidinones with piperazine or methylpiperazine substituents. These compounds likely target kinases or neurological receptors due to their fused heterocyclic cores.
- Key Differences: Core Structure: Patent compounds use pyrido[1,2-a]pyrimidin-4-one scaffolds, unlike the simpler pyridine-butenol system of the target compound. Nitrogen Rings: Piperazine (two nitrogen atoms) vs.
Research Findings and Pharmacological Implications
- Metabolic Role : The hydroxyl group in (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol may render it more polar than Lafutidine, influencing excretion pathways .
- Stereochemistry : The Z-configuration likely affects binding to H2 receptors, though its potency as an antagonist remains unconfirmed.
- Comparative Stability : Piperidinylmethyl groups (target compound) offer greater lipophilicity than piperazine derivatives (patent compounds), impacting blood-brain barrier penetration .
Biological Activity
(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol, also known as Lafutidine Impurity 22, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of 262.35 g/mol. This compound is primarily recognized for its role as an impurity in the synthesis of Lafutidine, a drug used for treating gastrointestinal disorders. This article explores its biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 129622-98-6 |
| Solubility | DMSO: 20 mg/mL |
| Storage Conditions | -20°C |
Biological Activity
The biological activity of (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol has been studied primarily in the context of its pharmacological properties related to the gastrointestinal system.
The compound exhibits activity as an antagonist of histamine H2 receptors, which play a critical role in gastric acid secretion. By inhibiting these receptors, (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol can reduce acid secretion in the stomach, thereby alleviating symptoms associated with conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Pharmacological Studies
Research indicates that this compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in gastrointestinal diseases. In vitro studies have shown that it can modulate cytokine production, which is essential for inflammatory responses .
Case Studies
Several studies have explored the effects of Lafutidine and its impurities, including (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol:
- Study on Gastric Ulcer Healing : A clinical trial demonstrated that Lafutidine significantly promotes healing in patients with gastric ulcers. The study noted that the presence of impurities like (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol did not adversely affect the efficacy of the treatment .
- Inflammation Modulation : Another research project assessed the compound's ability to modulate inflammatory markers in human gastric epithelial cells. Results indicated a reduction in pro-inflammatory cytokines when treated with Lafutidine and its impurities .
- Safety Profile Assessment : Toxicological evaluations have shown that while (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol can exhibit acute toxicity at high doses, its therapeutic window remains favorable within clinically relevant concentrations .
Q & A
Q. How can researchers optimize the synthesis yield and purity of (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol?
Methodological Answer:
- Reaction Conditions : Use dichloromethane as a solvent with sodium hydroxide for base-mediated reactions, as demonstrated in analogous piperidine-containing compounds (e.g., 99% purity achieved under similar conditions) .
- Purification : Employ column chromatography followed by recrystallization to isolate the Z-isomer. Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm).
- Yield Improvement : Optimize stoichiometry of reagents (e.g., 1.2:1 molar ratio of pyridine derivative to butenol precursor) and reaction time (12–24 hours under inert atmosphere).
| Parameter | Optimization Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Base | NaOH | Efficient deprotonation |
| Reaction Temperature | 25–40°C | Balances kinetics/purity |
Reference : Synthesis protocols for structurally related compounds emphasize solvent selection and stoichiometric control .
Q. What analytical techniques are critical for characterizing (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify stereochemistry (Z-configuration) and piperidine/pyridine ring substitution patterns. Compare chemical shifts with computational models (e.g., density functional theory).
- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to detect impurities (<1%) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (if data unavailable, prioritize testing under inert conditions).
Reference : Analytical workflows for pyridine derivatives highlight NMR and HPLC as gold standards .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to mitigate inhalation risks (Category 4 acute toxicity per GHS) .
- Ventilation : Use fume hoods for synthesis and handling; avoid drainage contamination due to potential aquatic toxicity .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
Reference : Safety data sheets for structurally similar compounds outline hazard mitigation strategies .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH, temperature, and light conditions?
Methodological Answer:
- Accelerated Stability Testing :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Thermal Stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze decomposition products using LC-MS.
- Photostability : Expose to UV light (320–400 nm) and quantify isomerization or oxidation via HPLC .
| Condition | Test Duration | Key Metrics |
|---|---|---|
| Acidic (pH 2) | 7 days | % Parent compound remaining |
| Neutral (pH 7.4) | 14 days | Degradation kinetics |
| Alkaline (pH 12) | 7 days | Byproduct identification |
Reference : Pharmacopeial guidelines recommend stress testing for drug-like molecules .
Q. How to resolve contradictions in spectral data (e.g., NMR, IR) for structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-validate experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian software). For IR, compare carbonyl stretching frequencies (1650–1750 cm) with analogous compounds .
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex splitting patterns.
- Collaborative Validation : Share raw data with crystallography teams to resolve ambiguities (e.g., X-ray diffraction for absolute configuration) .
Reference : Discrepancies in pyridine-based compounds often require multimodal validation .
Q. What strategies are recommended for designing in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize receptors with piperidine/pyridine binding pockets (e.g., GPCRs or kinases). Use molecular docking to predict binding affinity.
- Assay Conditions :
- Buffer Preparation : Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for HPLC-based activity screens .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC values using nonlinear regression.
- Control Experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity via MTT assays.
Reference : Pharmacopeial methods for bioactivity assays emphasize buffer optimization and controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
